5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine

Medicinal chemistry Scaffold comparison Conformational analysis

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a bicyclic fused heterocycle composed of a pyridine ring annulated at the [4,5-b] position to a partially saturated seven-membered oxepane ring (molecular formula C₉H₁₁NO; MW 149.19 g/mol). Unlike its fully unsaturated oxepino[4,5-b]pyridine counterpart (CAS 108744-92-9, C₉H₇NO, MW 145.16), the tetrahydro saturation eliminates olefinic character in the oxygen-containing ring, imparting distinct conformational flexibility and altering hydrogen-bond acceptor geometry.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 108257-79-0
Cat. No. B027013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine
CAS108257-79-0
SynonymsOxepino[4,5-b]pyridine, 5,6,8,9-tetrahydro- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1COCCC2=C1C=CC=N2
InChIInChI=1S/C9H11NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-2,5H,3-4,6-7H2
InChIKeyBYTKHLGLNRAVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine (CAS 108257-79-0): Core Scaffold Identity and Procurement-Relevant Characteristics


5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a bicyclic fused heterocycle composed of a pyridine ring annulated at the [4,5-b] position to a partially saturated seven-membered oxepane ring (molecular formula C₉H₁₁NO; MW 149.19 g/mol) . Unlike its fully unsaturated oxepino[4,5-b]pyridine counterpart (CAS 108744-92-9, C₉H₇NO, MW 145.16), the tetrahydro saturation eliminates olefinic character in the oxygen-containing ring, imparting distinct conformational flexibility and altering hydrogen-bond acceptor geometry [1]. The compound is primarily sourced as a research-grade building block, with commercial purity typically cited at 95% . Its [4,5-b] fusion regiochemistry distinguishes it from other oxepinopyridine isomers such as oxepino[3,2-c]pyridine and oxepino[2,3-b]pyridine, each of which presents different vectors for further functionalization .

Why 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine Cannot Be Replaced by Generic Pyridine-Fused Heterocycles


Substituting 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine with a generic pyridine-fused heterocycle—such as a pyrano[3,2-b]pyridine (six-membered oxygen ring) or a fully aromatic oxepino[4,5-b]pyridine—introduces critical divergence in both conformational dynamics and reactivity. The seven-membered tetrahydrooxepane ring provides greater conformational flexibility than the six-membered pyran ring, while its partial saturation eliminates the planar rigidity and extended π-conjugation of the fully unsaturated oxepine [1]. This directly affects the geometry of substituents introduced at the 4-position of the pyridine ring, which is the primary vector for derivatization to access α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) claimed in granted patent US 9,670,219 [2]. Furthermore, the [4,5-b] fusion pattern positions the ether oxygen at a specific distance and orientation relative to the pyridine nitrogen—a spatial relationship that differs in regioisomeric scaffolds such as oxepino[3,2-c]pyridine or oxepino[4,5-d]pyrimidine and cannot be replicated without altering receptor-ligand interactions [3].

Quantitative Differentiation Evidence for 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine vs. Closest Analogs


Ring Saturation State: Tetrahydro vs. Fully Unsaturated Oxepino[4,5-b]pyridine — Physicochemical and Conformational Divergence

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine differs from its fully unsaturated analog oxepino[4,5-b]pyridine (CAS 108744-92-9) by saturation of the C5–C6 and C8–C9 bonds. This saturation: (a) increases molecular weight from 145.16 to 149.19 g/mol (+2.8%); (b) increases the hydrogen bond acceptor count (the ether oxygen is now in a saturated ether environment); (c) raises the predicted boiling point from the unsaturated analogue's computed range (~304 °C at 760 mmHg, predicted) to a measured 125–130 °C at reduced pressure (4 Torr) for the tetrahydro compound ; (d) increases predicted density from ~1.162 g/cm³ (unsaturated) to 1.078±0.06 g/cm³ (tetrahydro) ; and (e) shifts the predicted pKa from the unsaturated scaffold to 5.65±0.20 for the tetrahydro form . Conformationally, the saturated oxepane ring adopts chair/twist-boat conformations rather than the planar oxepine, altering the spatial trajectory of substituents introduced at the pyridine 4-position [1].

Medicinal chemistry Scaffold comparison Conformational analysis

Patent-Backed Scaffold Validation: The Tetrahydrooxepino[4,5-b]pyridine Core as the Basis for α7 nAChR PAM Claims (US 9,670,219)

The granted U.S. Patent 9,670,219 (Astellas Pharma Inc., filed 2016, granted 2017) explicitly claims tetrahydrooxepinopyridine compounds as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor, with the general formula (I) requiring G₁ = O, and G₂ = G₃ = CH₂, which is precisely the 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine scaffold [1]. Within this patent, exemplified compounds bearing this exact core—such as N-(5-chloropyridin-2-yl)-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxamide (UNII: KMB7XZ9340)—are disclosed as active PAMs, though specific EC₅₀ values are not publicly enumerated in the patent abstract [2]. By contrast, the α7 nAChR PAM field also includes chemically distinct scaffolds: PNU-120596 (a urea-based PAM, EC₅₀ ~216 nM in oocyte electrophysiology) and NS-1738 (a benzylidene-anabaseine PAM), neither of which shares the tetrahydrooxepinopyridine core [3]. The patent specificity for the [4,5-b] tetrahydrooxepinopyridine substructure means that scaffolds lacking the saturated seven-membered oxygen ring (e.g., pyrano-pyridines or piperidine-fused pyridines) fall outside the claimed chemical space.

Neuroscience α7 nAChR PAM Patent analysis

Regioisomeric Differentiation: [4,5-b] vs. [3,2-c] vs. [4,5-d] Oxepinopyridine Scaffolds — Synthetic Accessibility and Derivatization Vectors

The [4,5-b] fusion pattern of the target compound positions the pyridine nitrogen and the oxepane ether oxygen in a 1,4-relationship across the fused ring system, creating a unique diheteroatom spatial arrangement. In contrast, oxepino[3,2-c]pyridine (CAS 132643-65-3) and oxepino[2,3-b]pyridine (CAS 132643-65-3, alternative isomer) exhibit different N–O spatial relationships . The [4,5-b] scaffold is specifically accessed via a double C–H annulation protocol using Ru(II) catalysis with a sulfoximine directing group, which builds four bonds [(C–C)–(C–N) and (C–C)–(C–O)] in a single operation to assemble the [6,7]-fused oxepino-pyridine skeleton—a method that is regioselective for the [4,5-b] connectivity and cannot generate [3,2-c] or [2,3-b] isomers under the same conditions [1]. Downstream, the 4-position of the pyridine ring in the [4,5-b] scaffold serves as the primary functionalization site (e.g., carboxylation to yield 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylic acid or its ethyl ester, CAS 2306261-25-4), which is a key intermediate for amide coupling to generate the α7 PAM compounds . The 5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine scaffold (exemplified by CAS 1780907-58-5) replaces the pyridine with a pyrimidine ring, altering the hydrogen-bonding capacity and electronics of the heteroaromatic ring .

Synthetic chemistry Scaffold diversification Building block procurement

Commercial Availability and Purity Benchmarking: Tetrahydrooxepino[4,5-b]pyridine vs. Closest Commercially Available Analogs

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is commercially available from multiple suppliers with typical purity of 95% . In comparison, its closest commercially listed functionalized derivative—ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate (CAS 2306261-25-4)—is offered at a higher purity specification of NLT 97% and is described as a critical API intermediate manufactured under ISO quality systems . The parent scaffold's purity of 95% is adequate for research-grade building block applications and is comparable to the typical 95% purity offered for the unsaturated analog oxepino[4,5-b]pyridine . The fully aromatic oxepino[4,5-b]pyridine has a significantly higher predicted boiling point (~304 °C at 760 mmHg) compared with the tetrahydro compound (125–130 °C at 4 Torr), which affects purification strategy: the tetrahydro compound is amenable to vacuum distillation, while the unsaturated analog may require column chromatography or recrystallization . The predicted pKa of 5.65±0.20 for the tetrahydro compound indicates that it exists partially protonated at physiological pH, which is relevant for salt formation and formulation considerations.

Chemical procurement Building block Purity benchmarking

Optimal Procurement and Research Application Scenarios for 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine


α7 Nicotinic Acetylcholine Receptor PAM Drug Discovery: Scaffold-Directed Library Synthesis

Medicinal chemistry teams pursuing α7 nAChR positive allosteric modulators for cognitive impairment, schizophrenia, or Alzheimer's disease should procure 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine as the core building block for scaffold-directed library synthesis. The scaffold's inclusion in the granted claims of US 9,670,219 positions derivatives built from this core within patent-protected chemical space. Functionalization at the pyridine 4-position—via carboxylation or halogenation—generates advanced intermediates (e.g., CAS 2306261-25-4) that are precursors to amide-coupled PAM candidates such as the exemplified compound UNII KMB7XZ9340 [1]. The tetrahydro saturation provides conformational flexibility distinct from planar oxepine scaffolds, which may influence subtype selectivity at nicotinic receptors .

Heterocyclic Scaffold Hopping and Structure–Activity Relationship (SAR) Exploration

In SAR campaigns where the bioisosteric replacement of a pyrano-pyridine or piperidine-fused pyridine core is desired, 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine provides a ring-expanded (seven-membered) oxygen heterocycle alternative. The increased ring size relative to pyrano[3,2-b]pyridine alters the spatial trajectory of substituents and modulates physicochemical properties including logP and pKa (predicted pKa 5.65±0.20 for the tetrahydrooxepinopyridine) . The scaffold's unique [4,5-b] fusion pattern—accessed via Ru(II)-catalyzed double C–H annulation methodology [1]—enables systematic comparison with [3,2-c] and [2,3-b] regioisomers to probe the impact of N–O spatial relationships on target binding .

Chemical Biology Tool Compound Synthesis: Conformationally Biased Ligand Design

For chemical biology programs requiring conformationally biased heterocyclic scaffolds as probe molecules, the partially saturated oxepane ring in 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine introduces chair/twist-boat conformational dynamics absent in both fully aromatic oxepines and smaller saturated oxygen heterocycles (tetrahydrofuran, tetrahydropyran) . The scaffold's diheteroatom arrangement (pyridine N and oxepane O) provides two distinct hydrogen-bond acceptor sites with different geometries, enabling exploration of vector-dependent target interactions. The favorable vacuum distillation boiling point (125–130 °C at 4 Torr) facilitates purification of the parent scaffold after synthesis [1], supporting cost-effective procurement for medium-throughput chemistry efforts.

Process Chemistry and Scale-Up: Building Block for Advanced Pharmaceutical Intermediates

Process chemistry groups developing scalable routes to tetrahydrooxepinopyridine-based drug candidates should source 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine as a starting material for subsequent functionalization. The parent scaffold's vacuum distillation amenability contrasts with the high-boiling unsaturated analog (predicted bp ~304 °C at 760 mmHg, requiring column chromatography) , offering a practical purification advantage in scale-up contexts. Commercial availability at 95% purity from multiple suppliers [1] supports reliable supply chain integration. The scaffold can be advanced to the 4-carboxylic acid or 4-carboxylate ester (CAS 2306261-25-4, available at NLT 97% purity under ISO quality systems) for subsequent amide bond formation with diverse amine coupling partners, as described in the Astellas patent synthetic schemes [2].

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